N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)
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Overview
Description
“N,N’-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)” is a complex organic compound that features multiple functional groups, including amide and pyrrolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)” typically involves multi-step organic reactions. The starting materials might include ethylene glycol derivatives and pyrrolidinedione derivatives. The synthesis could involve:
Esterification: Formation of ester linkages between ethylene glycol and carboxylic acid derivatives.
Amidation: Conversion of esters to amides using amine derivatives.
Cyclization: Formation of pyrrolidinedione rings through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylene glycol moieties.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions could occur at the ester or amide linkages.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used to link biomolecules for studies in biochemistry and molecular biology.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide): Similar in structure but with variations in the functional groups or linkages.
Polyethylene glycol derivatives: Similar backbone but different functional groups.
Pyrrolidinedione derivatives: Similar ring structures but different substituents.
Uniqueness
The uniqueness of “N,N’-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)” lies in its combination of functional groups and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H26N4O8 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C20H26N4O8/c25-15(5-9-23-17(27)1-2-18(23)28)21-7-11-31-13-14-32-12-8-22-16(26)6-10-24-19(29)3-4-20(24)30/h1-4H,5-14H2,(H,21,25)(H,22,26) |
InChI Key |
NGTBKODKRGBWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Related CAS |
854753-78-9 |
Origin of Product |
United States |
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